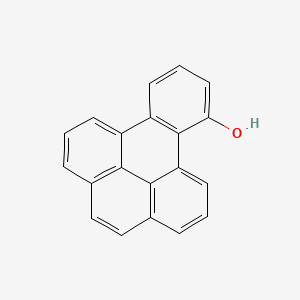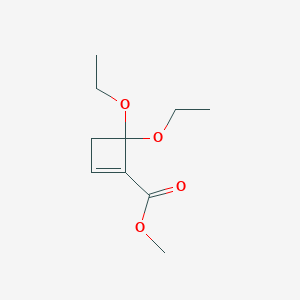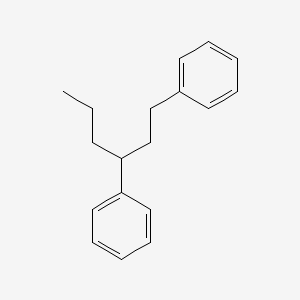
1,1'-(Hexane-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,3-diyl)dibenzene is an organic compound characterized by a hexane chain flanked by two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-1,3-diyl)dibenzene typically involves the reaction of benzene with hexane derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Hexane-1,3-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Hexane-1,3-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene rings. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,3-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1’-(Hexane-1,3-diyl)dibenzene exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1,1’-(1-Methyl-1,3-propanediyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- 1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene
Comparison: 1,1’-(Hexane-1,3-diyl)dibenzene is unique due to its specific hexane chain length and the positioning of the benzene rings. Compared to similar compounds with different alkyl chain lengths or unsaturation, it exhibits distinct physical and chemical properties, influencing its reactivity and applications. For example, the presence of a longer hexane chain may affect the compound’s solubility, melting point, and interaction with other molecules.
Propiedades
Número CAS |
73476-00-3 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-9-17(18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h3-8,10-13,17H,2,9,14-15H2,1H3 |
Clave InChI |
AFOYJWZLSSXZNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



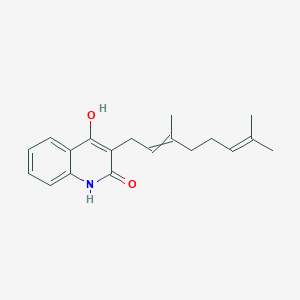

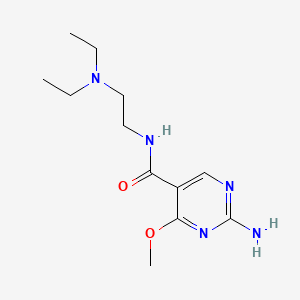
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

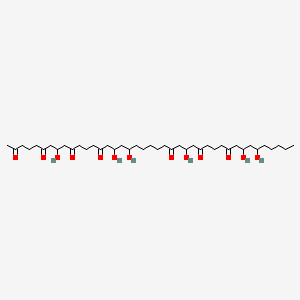
silane](/img/structure/B14454401.png)
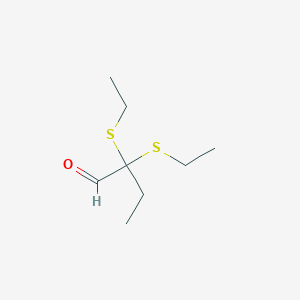
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)

